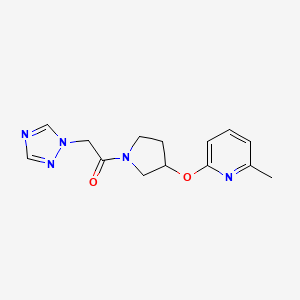

1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Description

The compound 1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone features a pyrrolidine ring substituted with a 6-methylpyridin-2-yloxy group and an ethanone moiety linked to a 1,2,4-triazole. This structure combines a heterocyclic amine (pyrrolidine), an aromatic pyridine ring, and a triazole, which is frequently associated with biological activity, particularly in antifungal agents .

Properties

IUPAC Name |

1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-11-3-2-4-13(17-11)21-12-5-6-18(7-12)14(20)8-19-10-15-9-16-19/h2-4,9-10,12H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDLAWKFLPCPKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a complex organic compound, has garnered attention in pharmacological research due to its unique structural characteristics and potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies.

Structural Features

The compound features a pyrrolidine ring linked to a 6-methylpyridine and a 1,2,4-triazole moiety. Its molecular formula is C₁₇H₁₉N₃O₂S, with a molecular weight of approximately 329.4 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets, particularly enzymes and receptors.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.

- Attachment of Pyridine Rings : Involves nucleophilic substitution reactions to introduce pyridine derivatives.

- Introduction of the Ethanone Group : Typically done via acylation using acetic anhydride or acetyl chloride.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing triazole rings have shown efficacy against various bacterial strains and fungi. The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Activity

Studies have highlighted the potential anticancer properties of triazole derivatives. For example, compounds similar to 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells. The specific pathways affected include those related to cell cycle regulation and apoptosis.

Enzyme Inhibition

The compound's structural similarities to known enzyme inhibitors suggest potential as a therapeutic agent targeting specific enzymes involved in disease processes. Preliminary studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.

Case Studies

Several studies have explored the biological activities of similar compounds:

The proposed mechanism of action for 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves:

- Binding to Enzymes or Receptors : The compound may interact with specific molecular targets, altering their activity.

- Inhibition of Signaling Pathways : It could interfere with pathways related to inflammation and cancer progression.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. The unique arrangement of functional groups in 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone suggests potential as an antimicrobial agent. Studies have shown that such compounds can interact with bacterial enzymes, although further research is needed to quantify their efficacy against specific pathogens .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant potential of related compounds. For instance, derivatives with similar structural motifs have been tested in preclinical seizure models, indicating promising results in terms of reducing seizure frequency and severity . The mechanism by which these compounds exert their effects may involve modulation of neurotransmitter systems or ion channels.

Potential Therapeutic Uses

Given its structural characteristics and preliminary biological activity data, potential therapeutic uses for this compound include:

- Antimicrobial Treatments : Targeting bacterial infections through enzyme inhibition.

- Neurological Disorders : Utilizing its anticonvulsant properties for conditions like epilepsy.

Synthetic Routes and Industrial Production

The synthesis of 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves several steps:

Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving appropriate precursors.

Attachment of Pyridine Rings : This step often utilizes nucleophilic substitution reactions to introduce pyridine derivatives.

Introduction of the Ethanone Group : Acylation reactions using reagents like acetic anhydride or acetyl chloride are common.

In industrial settings, optimizing these synthetic routes is essential to ensure high yield and purity. This may involve the use of catalysts and controlled reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Triazole-Ethanone Derivatives

- 1-(Benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Compound 9, ): Structure: Replaces the pyrrolidinyl-pyridinyl group with a benzofuran ring. Synthesis: Prepared via microbiological reduction methods using Aureobasidium pullulans .

- 2-(4-Fluorophenylamino)-1-(1H-1,2,4-triazol-1-yl)ethanone (Compound 4d, ): Structure: Contains a 4-fluorophenylamino substituent instead of the pyrrolidinyl-pyridinyl group. Synthesis: Yield of 48%; characterized by IR (C=O at 1683 cm⁻¹) and NMR (δ 4.17 ppm for CH₂) . Activity: Potential antifungal applications inferred from structural similarity to voriconazole impurities .

2.1.2 Pyridine-Containing Triazoles

- 2-[4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone (Compound 2cae, ): Structure: Features a pyridin-2-yl group directly attached to the triazole. Synthesis: 87% yield via solid-phase synthesis; LC-MS m/z 258 ([M + 1]⁺) .

Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate () :

Q & A

Basic: What are the recommended synthetic routes for preparing 1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone, and what key reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine ring followed by coupling with the triazole moiety. A common approach includes:

- Step 1: Reacting 6-methylpyridin-2-ol with a pyrrolidine derivative under Mitsunobu conditions to introduce the ether linkage (e.g., using diethyl azodicarboxylate and triphenylphosphine in THF) .

- Step 2: Introducing the triazole group via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, reacting the intermediate with 1H-1,2,4-triazole in the presence of a base like K₂CO₃ in DMF at 80–100°C .

- Critical Parameters:

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for triazole incorporation .

- Temperature Control: Reflux conditions (e.g., ethanol at 78°C) are often used to optimize cyclization yields .

- Purification: Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol-DMF mixtures improves purity .

Advanced: How can computational chemistry methods be applied to predict the three-dimensional conformation and intermolecular interactions of this compound?

Methodological Answer:

Computational approaches are critical for understanding spatial arrangement and binding properties:

- Molecular Dynamics (MD) Simulations: Simulate solvent effects (e.g., water or DMSO) to analyze conformational stability of the pyrrolidine ring and triazole orientation .

- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites, particularly around the triazole and pyridine moieties .

- Docking Studies: Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). For example, the triazole group may form hydrogen bonds with active-site residues, while the pyridine ring participates in π-π stacking .

- X-ray Crystallography: Validate computational models by comparing predicted and experimentally determined crystal structures (e.g., bond lengths and angles) .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

A combination of techniques ensures accurate structural validation:

- ¹H/¹³C NMR: Assign signals to confirm regiochemistry. For example:

- The pyridine protons resonate at δ 7.2–8.5 ppm (split due to coupling with adjacent substituents) .

- The pyrrolidine N-CH₂ group appears as a triplet near δ 3.5–4.0 ppm .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., observed [M+H]⁺ at m/z 342.1665 for C₁₇H₂₀N₅O₂) with <2 ppm error .

- FTIR: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .

Advanced: In studies reporting conflicting bioactivity data for analogs, what methodological approaches can reconcile discrepancies in structure-activity relationships (SAR)?

Methodological Answer:

Discrepancies often arise from variations in substituent positioning or assay conditions:

- Systematic SAR Analysis: Compare analogs with incremental modifications. For example, replacing the 6-methylpyridine group with 6-methoxy or 6-chloro derivatives alters lipophilicity and hydrogen-bonding capacity, impacting target affinity .

- Control for Assay Conditions: Standardize parameters such as:

- pH: Triazole protonation states affect binding; use buffered solutions (e.g., pH 7.4 for physiological relevance) .

- Solubility: Pre-saturate compounds in DMSO/culture media to avoid aggregation artifacts .

- Statistical Meta-Analysis: Apply multivariate regression to isolate structural contributors (e.g., Hammett σ values for substituent electronic effects) .

Advanced: How do variations in reaction stoichiometry and catalyst selection impact the regioselectivity of triazole incorporation in related ethanone derivatives?

Methodological Answer:

Regioselectivity is highly sensitive to catalytic systems:

- CuAAC vs. RuAAC: Copper(I) catalysts favor 1,4-disubstituted triazoles, while ruthenium catalysts (e.g., Cp*RuCl) yield 1,5-regioisomers. For example, CuI in DMF at 50°C achieves >90% 1,4-selectivity .

- Solvent Effects: Protic solvents (ethanol/water) stabilize transition states for 1,4-products, whereas aprotic solvents (THF) may favor alternate pathways .

- Stoichiometric Tuning: Excess triazole (1.5–2.0 equiv) ensures complete conversion of intermediates, minimizing side reactions .

- Case Study: In a synthesis of a triazolyl-pyrrolidine derivative, adjusting the CuI:ligand ratio from 1:1 to 1:2 increased yield from 21% to 58% .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The compound may cause irritation based on structural analogs .

- Ventilation: Perform reactions in a fume hood due to potential dust/aerosol formation during weighing .

- Spill Management: Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced: What strategies optimize the scalability of this compound’s synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Resolution: Use chiral stationary phases (e.g., amylose-based columns) during HPLC purification .

- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to control stereochemistry at the pyrrolidine ring .

- Process Optimization:

- Continuous Flow Systems: Reduce reaction time and improve consistency in triazole formation steps .

- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR probes to monitor intermediate conversion in real time .

Basic: How does the electronic nature of the pyridine substituent influence the compound’s reactivity in further functionalization?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): A 6-nitro-pyridine substituent increases electrophilicity at the carbonyl carbon, enhancing nucleophilic attack (e.g., by amines or hydrazines) .

- Electron-Donating Groups (EDGs): 6-Methoxy-pyridine decreases reactivity but improves solubility in polar solvents, facilitating aqueous-phase reactions .

- Case Study: Replacing 6-methyl with 6-cyano increased the rate of thiol-Michael addition by 3-fold due to enhanced electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.